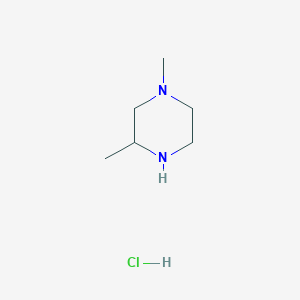

1,3-Dimethylpiperazine hydrochloride

Overview

Description

1,3-Dimethylpiperazine hydrochloride is a chemical compound with the molecular formula C6H15ClN2 . It has a molecular weight of 150.65 g/mol . This compound is used in various fields of research and industry.

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline .Molecular Structure Analysis

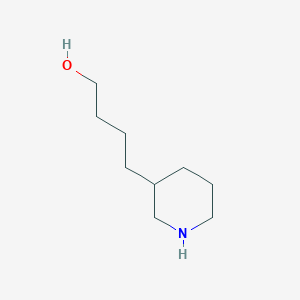

The molecular structure of this compound is represented by the linear formula C6H12N2O ⋅ HCl . The InChI representation of the molecule is 1S/C6H14N2.ClH/c1-6-5-8(2)4-3-7-6;/h6-7H,3-5H2,1-2H3;1H .Physical and Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 150.65 g/mol, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 0 and a topological polar surface area of 15.3 Ų .Scientific Research Applications

Molecular Structure and Spectroscopic Properties

1,3-Dimethylpiperazine hydrochloride has been a subject of interest in understanding molecular structures and hydrogen bonding. For example, a study explored the molecular structure, hydrogen bonding, basicity, and spectroscopic properties of N,N′-dimethylpiperazine betaines and their hydrohalides. This research is significant for comprehending the chemical behavior of such compounds in various conditions (Dega-Szafran et al., 2002).

Crystallography and Hydrogen Bonding

Research in crystallography has contributed to understanding the formation of salts with 1,3-dimethylpiperazine. For instance, the reaction of 1,4-dimethylpiperazine and 3-hydroxy-2-naphthoic acid led to the formation of a salt with a protonated piperazinium cation, showing the importance of hydrogen bonding in such crystalline structures (Craig et al., 2012).

Nuclear Spin Resonance and Relaxation

In the field of nuclear magnetic resonance, studies have been conducted on N,N′-dimethylpiperazine to measure quadrupole frequencies and spin-lattice relaxation times. This kind of research aids in understanding the magnetic properties of such molecules at different temperatures (Tzalmona & Kaplan, 1974).

Application in Polymer Science

This compound has practical applications in polymer science. For example, its efficacy as a catalyst in polyurethane foam production has been evaluated, indicating its potential use in industrial applications (Samarappuli & Liyanage, 2018).

Complexation and Supramolecular Chemistry

Research has also focused on the complexation of 1,3-dimethylpiperazine with various acids, revealing its capability to form stable complexes. These studies contribute to the field of supramolecular chemistry and have implications for molecular recognition and assembly processes (Dega-Szafran et al., 2006; Dega-Szafran et al., 2008; Dega-Szafran et al., 2013).

Spectroscopic and Thermal Studies

Spectroscopic and thermal studies have been conducted to understand the reactions of 1,3-dimethylpiperazine with different acceptors. This research is essential for comprehending the chemical reactivity and stability of such compounds under various conditions (Bazzi et al., 2008).

Safety and Hazards

According to the safety data sheet, 1,3-Dimethylpiperazine hydrochloride is harmful if swallowed and causes serious eye damage . It is also harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment and wearing eye protection/face protection .

Properties

IUPAC Name |

1,3-dimethylpiperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.ClH/c1-6-5-8(2)4-3-7-6;/h6-7H,3-5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBBTNJEYWACKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220040-19-6 | |

| Record name | Piperazine, 1,3-dimethyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220040-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

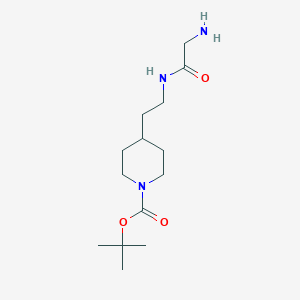

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethoxy-6-({[4-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B3074647.png)

![Methyl 3-[(2-methoxy-2-oxoethyl)(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B3074666.png)

![Propyl({[4-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B3074676.png)

![6-chloro-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3074683.png)

![3h-Imidazo[4,5-b]pyridine-6-carbaldehyde](/img/structure/B3074730.png)